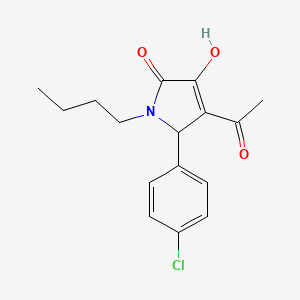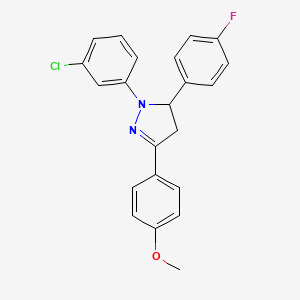
4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that belongs to the class of pyrrolones. It has been studied extensively for its potential applications in the field of medicine and biotechnology.
作用机制
The mechanism of action of 4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one depends on its chemical structure and the target molecule it interacts with. In general, it can act as an inhibitor of enzymes or as a modulator of protein-protein interactions. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to modulate the interaction between the proteins MDM2 and p53, which play a role in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one depend on the specific target molecule it interacts with. In general, it can affect cellular processes such as DNA replication and repair, cell cycle regulation, and apoptosis. It can also affect the growth and survival of cancer cells, the activity of inflammatory cells, and the growth of microorganisms.
实验室实验的优点和局限性
One advantage of using 4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to selectively inhibit enzymes or modulate protein-protein interactions. This allows researchers to study the specific cellular processes that are affected by the compound. Another advantage is its relatively simple synthesis method, which allows for the production of large quantities of the compound. One limitation is the potential toxicity of the compound, which may require careful handling and disposal. Another limitation is the variability in the yield and purity of the product, which may affect the reproducibility of the experiments.
未来方向
There are several future directions for the study of 4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One direction is the exploration of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another direction is the development of new derivatives with improved properties, such as increased potency and selectivity. Additionally, the compound could be used as a tool for studying the molecular mechanisms of various cellular processes, including DNA replication and repair, cell cycle regulation, and apoptosis.
合成方法
The synthesis of 4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-chlorobenzaldehyde, butanone, and pyrrole in the presence of a catalyst. The reaction proceeds through a series of steps involving condensation, cyclization, and reduction. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
科学研究应用
4-acetyl-1-butyl-5-(4-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields of science. In medicine, it has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties. In biotechnology, it has been explored for its ability to inhibit enzymes and modulate protein-protein interactions. In addition, it has been used as a starting material for the synthesis of other pyrrolone derivatives with improved properties.
属性
IUPAC Name |
3-acetyl-1-butyl-2-(4-chlorophenyl)-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-3-4-9-18-14(11-5-7-12(17)8-6-11)13(10(2)19)15(20)16(18)21/h5-8,14,20H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGCSVVYEJMBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5089951.png)
![N-methyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B5089965.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B5089968.png)

![2-bromo-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5089972.png)
![N~1~-(tert-butyl)-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5089980.png)
amino]ethanol](/img/structure/B5089981.png)
![17-benzyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B5089986.png)
![[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B5089991.png)
![3-[(4-methoxybenzoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5089999.png)

![2-[5-({[(3,4-dichlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B5090028.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5090046.png)